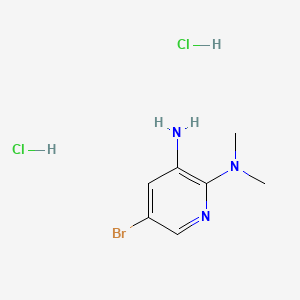![molecular formula C12H12O3 B6610908 1-phenyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid CAS No. 2384644-44-2](/img/structure/B6610908.png)
1-phenyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Phenyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid (POBCA) is an organic compound derived from the cyclic hydrocarbon bicyclo[2.1.1]hexane. It is a colorless solid that is soluble in polar organic solvents. POBCA is a versatile synthetic intermediate used in the synthesis of numerous organic compounds, and it has been used in a variety of applications in the pharmaceutical, agrochemical, and polymer industries.
Aplicaciones Científicas De Investigación
1-phenyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid has been used in a variety of scientific research applications. It has been used as a starting material in the synthesis of bioactive molecules, such as the antidiabetic drug glimepiride, the antifungal drug clotrimazole, and the antineoplastic agent 5-fluorouracil. This compound has also been used in the synthesis of polymers, such as polyurethanes and polycarbonates, as well as in the synthesis of peptides and proteins.
Mecanismo De Acción
The mechanism of action of 1-phenyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid is not well understood. It is believed that this compound acts as a proton donor, donating a proton to the substrate molecule and thereby facilitating the reaction. In addition, this compound may act as a nucleophile, attacking the substrate molecule and forming a covalent bond with it.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. Studies have shown that this compound is not toxic to mammalian cells, suggesting that it may have some potential therapeutic applications. However, further research is needed to determine the exact biochemical and physiological effects of this compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-phenyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid is a versatile and useful compound for laboratory experiments. It is relatively inexpensive and easy to obtain, and it can be used in a variety of reactions. However, this compound is also sensitive to air and light, and it can easily decompose if exposed to these conditions. Therefore, it is important to use proper storage techniques to ensure that this compound remains stable during experiments.
Direcciones Futuras
There are numerous potential future directions for the use of 1-phenyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid. It could be used as a starting material in the synthesis of novel bioactive molecules, such as drugs and agrochemicals. It could also be used in the synthesis of polymers, peptides, and proteins. Additionally, further research is needed to better understand the biochemical and physiological effects of this compound and to determine its potential therapeutic applications.
Métodos De Síntesis
1-phenyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid can be synthesized from bicyclo[2.1.1]hexane via a variety of methods. The most common method involves the reaction of bicyclo[2.1.1]hexane with benzaldehyde in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid. This reaction produces this compound and water as the by-products. The reaction is typically conducted at temperatures of 100-150 °C and can be completed in a few hours.
Propiedades
IUPAC Name |
1-phenyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O3/c13-10(14)11-6-12(7-11,15-8-11)9-4-2-1-3-5-9/h1-5H,6-8H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPXWPPSVZAXHAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(OC2)C3=CC=CC=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-methylidene-2-azabicyclo[2.2.1]heptane hydrochloride](/img/structure/B6610836.png)


![2-bromo-3,6-dimethylimidazo[2,1-b][1,3]thiazole hydrochloride](/img/structure/B6610851.png)
![3-[4-(trifluoromethoxy)phenyl]spiro[3.3]heptan-1-one](/img/structure/B6610858.png)
![ethyl 1H,4H,5H,6H-pyrrolo[3,4-d]imidazole-2-carboxylate hydrochloride](/img/structure/B6610868.png)

![tert-butyl 2-[(6-bromopyridin-2-yl)amino]acetate](/img/structure/B6610891.png)

![2-[1-(trifluoromethyl)cyclopropyl]pyridin-4-amine](/img/structure/B6610904.png)


![tert-butyl N-[3-(aminomethyl)oxetan-3-yl]-N-cyclopropylcarbamate](/img/structure/B6610923.png)
